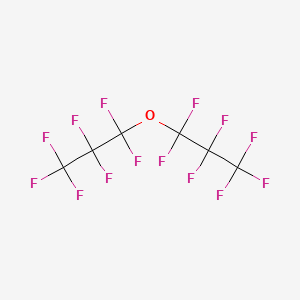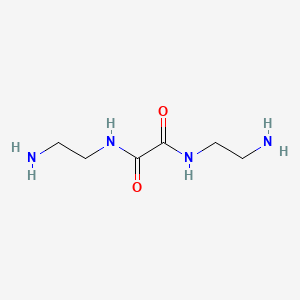
3-Flavanol, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Flavanol, cis-: is a type of flavonoid, specifically a flavan-3-ol, which is a subgroup of flavonoids. These compounds are derivatives of flavans and possess a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton . Flavan-3-ols, including their cis- and trans- isomers, are widely distributed in nature and are found in various fruits, vegetables, tea, and cocoa . They are known for their antioxidant properties and potential health benefits, including cardiovascular protection and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Flavanol, cis- typically involves the reduction of anthocyanidins catalyzed by anthocyanidin reductase (ANR) enzyme . This process can be carried out under mild conditions, often in the presence of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of 3-Flavanol, cis- often involves extraction from natural sources such as tea leaves, cocoa beans, and certain fruits. The extraction process can include methods like ethanol or methanol extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反应分析
Types of Reactions: 3-Flavanol, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert flavan-3-ols to their corresponding dihydroflavonols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Acyl chlorides and alkyl halides are often used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Esters and ethers of flavan-3-ols.
科学研究应用
3-Flavanol, cis- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant properties of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
作用机制
The mechanism of action of 3-Flavanol, cis- involves several pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Modulation of Signaling Pathways: It affects intracellular signaling pathways, including those involving nitric oxide and cytokines.
Interaction with Molecular Targets: It interacts with various enzymes and receptors, modulating their activity and leading to beneficial health effects.
相似化合物的比较
Catechin: Another flavan-3-ol with similar antioxidant properties.
Epicatechin: An epimer of catechin with similar biological activities.
Epigallocatechin Gallate: A galloylated derivative of epigallocatechin, known for its potent antioxidant activity.
Uniqueness of 3-Flavanol, cis-:
Stereochemistry: The cis- configuration gives it unique chemical and biological properties compared to its trans- counterparts.
Health Benefits: It has been shown to have specific health benefits, including cardiovascular protection and anti-inflammatory effects.
属性
CAS 编号 |
55568-98-4 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
InChI 键 |
OEIJRRGCTVHYTH-UKRRQHHQSA-N |
手性 SMILES |
C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |
规范 SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

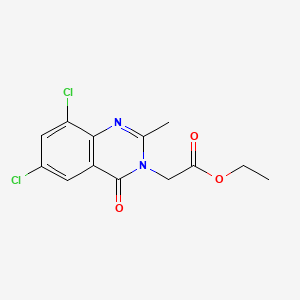
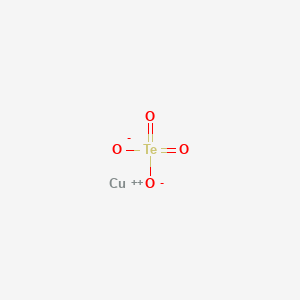
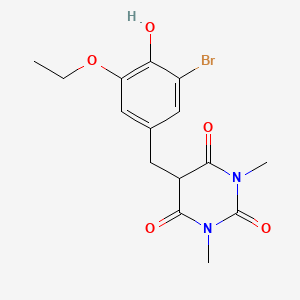
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
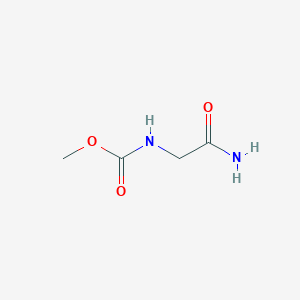
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
